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Technical Support Center: Erbium Silicide
Formation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common issues encountered during the formation of erbium
silicide (ErSiₓ), with a specific focus on preventing oxidation.

Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.

Issue 1: High Sheet Resistance of the Erbium Silicide Film

Question: After annealing, my erbium silicide film shows unexpectedly high sheet

resistance. What could be the cause and how can I fix it?

Answer: High sheet resistance in erbium silicide films is often a primary indicator of

significant oxidation. Erbium readily reacts with oxygen, forming erbium oxide (Er₂O₃), which

is an insulator.[1] This can occur if the initial erbium layer is too thin and is consumed by

oxidation, or if the annealing conditions are not optimal.[1]

Troubleshooting Steps:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-interest
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Verify Annealing Environment: Ensure a high-purity inert annealing ambient, such as

nitrogen (N₂) or argon (Ar). Residual oxygen in the annealing chamber is a common

cause of oxidation.

Optimize Annealing Temperature: While higher temperatures can promote grain growth

and lower resistivity, they also increase the rate of oxidation, especially for thinner films.

[1] For thin erbium films (e.g., 10 nm), annealing at temperatures in the range of 700-

1000°C can lead to unstable and high sheet resistance due to oxidation.[1]

Employ a Capping Layer: The most effective method to prevent oxidation is the use of a

capping layer deposited in-situ on top of the erbium film before breaking vacuum.

Titanium (Ti), Titanium Nitride (TiN), and Tungsten (W) are commonly used capping

layers.[2] A Ti capping layer as thin as 10 nm has been shown to effectively protect the

underlying erbium film from oxidation during ex-situ rapid thermal annealing (RTA).

Increase Initial Erbium Thickness: If a capping layer is not used, a thicker initial erbium

film can provide a larger budget for some surface oxidation without compromising the

entire silicide layer.

Check Sputtering System Base Pressure: A low base pressure in the sputtering

chamber (e.g., < 3 x 10⁻⁷ Torr) is crucial to minimize oxygen incorporation into the

erbium film during deposition.[3]

Issue 2: Poor Surface Morphology: Pits and Pyramidal Defects

Question: My erbium silicide film exhibits significant surface defects like pits and pyramidal

structures. What causes this and how can I achieve a smoother film?

Answer: The formation of pits and pyramidal defects in erbium silicide films is a known

issue. Pits are often attributed to localized depletion of silicon atoms during the reaction.[3]

Pyramidal defects are thought to arise from the relief of compressive biaxial epitaxial

stresses during the growth of the ErSiₓ film, and their formation is not directly caused by

oxidation.[3][4]
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Substrate Cleaning: Interfacial contamination is a primary cause of surface pitting.[4]

Implementing a thorough substrate cleaning procedure before erbium deposition is

critical.

Capping Layer: Using a capping layer, such as TiN, can help suppress the formation of

these defects.[3]

Amorphous Silicon Substrate: The formation of pyramidal defects is linked to epitaxial

strains, and they are absent when erbium silicide is formed on amorphous silicon

substrates.[4]

Optimize Annealing Conditions: While not the root cause, non-optimal annealing

parameters can exacerbate defect formation.

Issue 3: High Contact Resistance in Fabricated Devices

Question: I have fabricated a device with erbium silicide contacts, but the contact

resistance is very high. What are the likely reasons and solutions?

Answer: High contact resistance in devices with erbium silicide contacts can stem from

several factors, with interfacial oxidation being a primary suspect. An insulating oxide layer at

the silicide-silicon interface will significantly impede current flow.

Troubleshooting Steps:

Prevent Interfacial Oxidation: The use of a capping layer during silicidation is crucial to

prevent the formation of an oxide layer at the contact interface.

Ensure Complete Silicidation: Incomplete reaction of the erbium film will result in a non-

uniform silicide layer with poor electrical properties. Verify the formation of the desired

ErSiₓ phase using techniques like X-ray Diffraction (XRD). The transformation to

erbium silicide is typically complete after annealing at 500°C.[2]

Optimize Doping Levels: The contact resistance is also dependent on the doping

concentration of the silicon substrate.[5]
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Post-Silicidation Annealing: In some cases, a subsequent forming gas anneal after

silicidation can help to improve the interface quality.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming high-quality erbium silicide?

A1: The primary challenge is the high reactivity of erbium with oxygen.[1] This makes the

process highly susceptible to oxidation, which can degrade the electrical and structural

properties of the resulting silicide film.

Q2: What are the most effective methods to prevent oxidation during erbium silicide
formation?

A2: The most effective methods include:

In-situ processing in an ultra-high vacuum (UHV) environment: This minimizes exposure

to oxygen during deposition and annealing.[1]

Using a capping layer: Depositing a protective layer (e.g., Ti, TiN, W) on top of the

erbium film before it is exposed to air.[2]

Rapid Thermal Annealing (RTA): The short annealing times in RTA can help to minimize

the extent of oxidation compared to conventional furnace annealing.

Q3: What are typical annealing temperatures for erbium silicide formation?

A3: Erbium starts to react with silicon at temperatures around 300°C, and the erbium
silicide phase (ErSi₂₋ₓ) is typically formed and stable at temperatures from 500°C up to

1000°C.[1][4] However, the optimal temperature depends on factors like the film thickness

and the use of a capping layer. For processes without a capping layer, higher

temperatures can increase the risk of oxidation.[1]

Q4: How can I confirm that oxidation has occurred in my erbium silicide film?

A4: Several surface analysis techniques can be used to detect and characterize oxidation:
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X-ray Photoelectron Spectroscopy (XPS): XPS can identify the chemical states of

erbium, silicon, and oxygen, allowing for the detection of erbium oxide (Er₂O₃) and

silicon oxide (SiO₂).[6][7][8]

Auger Electron Spectroscopy (AES) Depth Profiling: AES can provide elemental

composition as a function of depth, revealing the presence and thickness of an oxide

layer on the surface or at the interface.

Electrical Measurements: A significant increase in sheet resistance is a strong indication

of oxidation.[1]

Q5: Can I use a capping layer other than Titanium (Ti)?

A5: Yes, other materials like Titanium Nitride (TiN), Tungsten (W), Tantalum (Ta), and

Tantalum Nitride (TaN) have been investigated as capping layers for silicide formation.[9]

The choice of capping layer can influence the silicidation process and the final properties

of the film.

Data Presentation
Table 1: Experimental Parameters for Erbium Silicide Formation with and without a Capping

Layer
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Parameter
Without Capping
Layer

With Ti Capping
Layer

With TiN Capping
Layer

Er Thickness 10 nm - 107 nm[1] 25 nm[2] ~20 nm[9]

Capping Layer

Thickness
N/A 10 nm[4] ~20 nm[9]

Deposition Base

Pressure
< 3 x 10⁻⁷ Torr[3] High Vacuum[2] -

Annealing Method
Rapid Thermal

Annealing (RTA)[1]

Rapid Thermal

Annealing (RTA)[2][4]

Rapid Thermal

Annealing (RTA)

Annealing

Temperature
300°C - 1000°C[1] 450°C - 600°C[4] 500°C - 800°C[3]

Annealing Ambient High Purity N₂[1]
Forming Gas (N₂/H₂)

[4]
-

Resulting Phase ErSi₂₋ₓ[1] ErSi₂₋ₓ[4] ErSi₂₋ₓ[9]

Table 2: Electrical Properties of Erbium Silicide under Different Annealing Conditions

Annealing
Temperature
(°C)

Initial Er
Thickness
(nm)

Capping Layer
Sheet
Resistance
(Ω/sq)

Schottky
Barrier Height
(eV on n-Si)

500 107 None ~10 0.343 - 0.427[4]

700 10 None Unstably high[1] -

900 107 None ~8 0.343 - 0.427[4]

500 25 10 nm Ti - ~0.28[4]

700 25 200 nm Ti -
Lowest

measured[2]

Experimental Protocols
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Protocol 1: Erbium Silicide Formation using a Titanium Capping Layer and RTA

Substrate Cleaning:

Perform a standard RCA clean of the Si(100) substrate.

Immediately before loading into the deposition chamber, perform a dilute HF dip to remove

the native oxide.

Film Deposition:

Load the cleaned substrate into a high-vacuum sputtering system with a base pressure

below 5 x 10⁻⁷ Torr.

Deposit a 25 nm thick erbium (Er) film at room temperature.

Without breaking vacuum, deposit a 10 nm thick titanium (Ti) capping layer on top of the

erbium film.

Rapid Thermal Annealing (RTA):

Transfer the capped sample to an RTA chamber.

Anneal in a forming gas (e.g., 95% N₂ / 5% H₂) ambient.

Ramp the temperature to 500°C and hold for 30-60 seconds.

Allow the sample to cool down in the inert ambient.

Characterization:

Perform four-point probe measurements to determine the sheet resistance.

Use XRD to confirm the formation of the ErSi₂₋ₓ phase.

Analyze the surface morphology using Atomic Force Microscopy (AFM) or Scanning

Electron Microscopy (SEM).

Use XPS or AES depth profiling to confirm the absence of significant oxidation.
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Caption: Experimental workflows for erbium silicide formation.
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Caption: Troubleshooting logic for oxidation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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